2,3-Dimethylanisole

Description

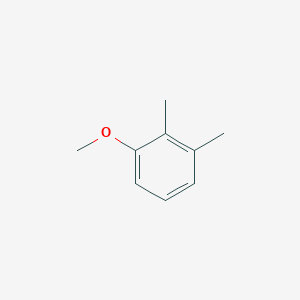

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMBNEVGYRXFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183646 | |

| Record name | 2,3-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-49-2 | |

| Record name | 2,3-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2944-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2,3-Dimethylanisole (CAS No. 2944-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,3-Dimethylanisole (CAS No. 2944-49-2). Also known as 3-methoxy-o-xylene, this aromatic ether is a valuable intermediate in organic synthesis. Notably, it serves as a starting reagent in the production of biphenyl-indanone A, a positive allosteric modulator for the metabotropic glutamate receptor subtype 2, indicating its relevance in drug discovery and development.[1][2] This document outlines detailed experimental protocols and presents key data in a structured format to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and process development applications.

Identification and Structure

| Identifier | Value |

| CAS Number | 2944-49-2[1][3][4] |

| IUPAC Name | 1-methoxy-2,3-dimethylbenzene[3] |

| Synonyms | 3-Methoxy-o-xylene, 1,2-Dimethyl-6-methoxybenzene[3] |

| Molecular Formula | C₉H₁₂O[3][4] |

| Molecular Weight | 136.19 g/mol [1][3] |

| InChI Key | BLMBNEVGYRXFNA-UHFFFAOYSA-N[3] |

| SMILES | CC1=C(C(=CC=C1)OC)C[3] |

Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid | Ambient |

| Melting Point | 29 °C[1] | 760 mmHg |

| Boiling Point | 195 °C[1] | 760 mmHg |

| Density | 0.984 g/mL[1] | 25 °C |

| Refractive Index (n₂₀/D) | 1.52[1] | 20 °C |

| Solubility | Insoluble in water.[2] Soluble in organic solvents. | |

| Flash Point | 110 °C (230 °F)[1] | Closed Cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[3][5]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[3][6]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[7]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and analysis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2,3-dimethylphenol using the Williamson ether synthesis, a reliable method for forming ethers.[9][10]

Reaction Scheme:

References

- 1. This compound 97 2944-49-2 [sigmaaldrich.com]

- 2. CAS 2944-49-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound(2944-49-2) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylanisole, also known as 3-methoxy-o-xylene, is an aromatic organic compound with the chemical formula C₉H₁₂O.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in the field of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis and medicinal chemistry.

Physical and Chemical Properties

This compound is a clear, light yellow liquid or solid at room temperature, with a melting point of approximately 29°C and a boiling point of 195°C.[2][3] It is not readily soluble in water but is soluble in organic solvents.[4] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Weight | 136.19 g/mol | [2] |

| Melting Point | 29 °C | [2] |

| Boiling Point | 195 °C | [2] |

| Density | 0.984 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.52 | [2] |

| Flash Point | 110 °C (closed cup) | [2] |

| Water Solubility | Not miscible or difficult to mix | [4] |

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1-methoxy-2,3-dimethylbenzene | [1] |

| CAS Number | 2944-49-2 | [2] |

| PubChem CID | 76269 | [1] |

| SMILES | CC1=C(C(=CC=C1)OC)C | [1] |

| InChI | InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | [5] |

| InChIKey | BLMBNEVGYRXFNA-UHFFFAOYSA-N | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the two methyl groups and the methoxy group. The exact chemical shifts and coupling patterns can be found in various spectral databases.[6][7]

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of some related molecules, not all carbons may be unique.[8][9][10] For this compound, one would expect nine distinct signals corresponding to the nine carbon atoms.

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.[11][12][13]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information, with common fragments arising from the loss of methyl or methoxy groups.[14][15][16]

Chemical Reactivity and Applications

This compound serves as a valuable starting material in organic synthesis. One notable application is its use as a precursor in the synthesis of biphenyl-indanone A, which acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2).[2][4] This highlights its relevance in the development of potential therapeutics for neurological disorders.

The chemical reactivity of this compound is characteristic of an electron-rich aromatic ether. It can undergo electrophilic aromatic substitution reactions, such as bromination. For instance, it undergoes regioselective bromination with N-Bromosuccinimide.[2]

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of this compound from 2,3-dimethylphenol via the Williamson ether synthesis.[17][18][19][20]

Materials:

-

2,3-Dimethylphenol

-

Sodium hydride (NaH) or another suitable base

-

Dimethyl sulfate or methyl iodide

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylphenol in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture again in an ice bath and add dimethyl sulfate or methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Synthesis of this compound via Williamson Ether Synthesis.

Purification by Distillation

Crude this compound can be purified by fractional distillation under reduced pressure. The boiling point of 195°C at atmospheric pressure can be lowered by reducing the pressure, allowing for distillation at a more convenient temperature and preventing potential decomposition.

Spectroscopic Analysis Workflow

Workflow for the spectroscopic analysis of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of pharmacologically active molecules underscores its importance in drug discovery and development. This technical guide provides a foundational understanding of this compound, offering detailed information and experimental protocols to support further research and application.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. CA1068726A - Methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 3. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 4. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2944-49-2) 1H NMR spectrum [chemicalbook.com]

- 6. US3979464A - Methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 7. US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 8. 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum [chemicalbook.com]

- 9. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. byjus.com [byjus.com]

- 18. benchchem.com [benchchem.com]

- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2,3-Dimethylanisole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylanisole (also known as 3-methoxy-o-xylene), a key aromatic organic compound. It details the molecular structure, chemical formula, and extensive physicochemical properties of the molecule. This document also outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, a fundamental reaction in organic chemistry. Furthermore, spectroscopic data, safety and handling information, and its notable application as a precursor in the synthesis of pharmacologically active molecules are presented.

Molecular Structure and Chemical Formula

This compound is an aromatic ether. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and two adjacent methyl groups (-CH₃) at positions 2 and 3.

-

Molecular Formula: C₉H₁₂O[1]

-

CAS Number: 2944-49-2[1]

-

SMILES: CC1=C(C(=CC=C1)OC)C[2]

-

InChI Key: BLMBNEVGYRXFNA-UHFFFAOYSA-N[2]

The spatial arrangement of the substituents on the benzene ring dictates its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Melting Point | 29 °C | |

| Boiling Point | 195 °C | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.520 | |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Not miscible or difficult to mix in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Data available, refer to spectral databases for detailed chemical shifts and coupling constants.

-

¹³C NMR: Data available, providing information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-O stretching of the ether group, C-H stretching of the aromatic and methyl groups, and aromatic ring vibrations are observed.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 2,3-dimethylphenol is methylated to yield this compound.

Synthetic Pathway

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

Spectral Analysis of 2,3-Dimethylanisole: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 2,3-Dimethylanisole (CAS No. 2944-49-2), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies employed for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking detailed spectral information for this compound.

Chemical Structure and Properties

This compound, also known as 1-methoxy-2,3-dimethylbenzene, has the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with a methoxy group and two adjacent methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Aromatic Protons (Ar-H) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Methoxy Protons (-OCH₃) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Methyl Protons (-CH₃) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Methyl Protons (-CH₃) |

Note: Specific chemical shifts and coupling constants were not available in the provided search results. The table structure is based on expected signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results | Aromatic Carbons (Ar-C) |

| Data not explicitly found in search results | Methoxy Carbon (-OCH₃) |

| Data not explicitly found in search results | Methyl Carbons (-CH₃) |

Note: Specific chemical shifts were not available in the provided search results. Aromatic carbons typically appear between 120-170 ppm.[4] The table structure is based on expected signals.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of aromatic compounds like this compound.

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] The sample height in the tube should be optimal for the spectrometer being used (typically 4-5 cm).[5]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker instrument.[1][6]

-

Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater sample concentration may be required due to its lower natural abundance and sensitivity.[5]

-

Data Processing : Process the raw data by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic and ether functionalities.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results | C-H stretching (aromatic) |

| Data not explicitly found in in search results | C-H stretching (aliphatic) |

| Data not explicitly found in search results | C=C stretching (aromatic) |

| Data not explicitly found in search results | C-O stretching (aryl ether) |

| Data not explicitly found in search results | C-H bending (out-of-plane) |

Note: Specific peak positions were not available in the provided search results. The table structure is based on expected absorptions for this class of compound.

Experimental Protocol: IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or neat sampling protocol is typically used.

-

Background Spectrum : Record a background spectrum of the clean ATR crystal or empty sample holder to account for atmospheric and instrumental contributions.[7]

-

Sample Application : Place a few drops of neat this compound directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[8][9]

-

Data Acquisition : Acquire the IR spectrum over a typical range of 4000 to 400 cm⁻¹.[9] Multiple scans are often averaged to improve the signal-to-noise ratio.[9]

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions.

Table 4: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 80 | [M-CH₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative intensities are approximate and based on typical fragmentation patterns. The base peak is the molecular ion at m/z 136.[1]

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile organic compounds like this compound.

-

Sample Introduction : A dilute solution of this compound is injected into the gas chromatograph.

-

Chromatographic Separation : The sample is vaporized and carried by an inert gas through a capillary column (e.g., VF-5MS) where it is separated from other components based on its boiling point and affinity for the stationary phase.[10]

-

Ionization : As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (electron ionization), causing it to form a molecular ion and fragment ions.

-

Mass Analysis : The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

References

- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 2944-49-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. webassign.net [webassign.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. This compound [webbook.nist.gov]

Solubility of 2,3-Dimethylanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylanisole (CAS No: 2944-49-2), a substituted aromatic ether, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on fundamental chemical principles and outlines detailed experimental protocols for its quantitative determination. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide equips researchers with the necessary tools to predict its behavior and accurately measure solubility for their specific applications.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[2][3] this compound is a molecule of low to moderate polarity. The ether functional group introduces some polarity and the capacity to act as a hydrogen bond acceptor, while the aromatic ring and methyl groups contribute to its nonpolar, hydrophobic character.[2] Consequently, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, and less soluble in highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | Dominant van der Waals forces between the nonpolar regions of this compound and the solvent lead to favorable interactions.[2] |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | High | The moderate polarity of these solvents aligns well with that of this compound, allowing for effective dipole-dipole interactions.[3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these solvents can engage in hydrogen bonding with the ether oxygen of this compound. However, the nonpolar bulk of the molecule may limit miscibility compared to more polar solutes.[2] |

| Highly Polar Protic | Water | Low | This compound is described as not miscible or difficult to mix with water.[5] The strong hydrogen bonding network of water is not easily disrupted by the largely hydrophobic this compound molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6] The following protocol details the steps for the quantitative analysis of this compound solubility.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium, creating a saturated solution in contact with the undissolved solute. After separating the undissolved solute, the concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gravimetry or chromatography.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., UV-Vis Spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC))

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved liquid is essential to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath (e.g., set to 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE) into a clean volumetric flask to remove any microscopic undissolved droplets.

-

Quantification of Solute

The concentration of this compound in the filtered saturated solution can be determined by several methods:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume of the filtered saturated solution into the dish and weigh it again (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, weigh the dish containing the this compound residue (W₃). Continue drying until a constant weight is achieved.[7]

-

The mass of the solute is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃).

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for GC or HPLC) for each standard.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculation of Solubility

-

From Gravimetric Data:

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

-

From Spectroscopic/Chromatographic Data:

-

Solubility (g/L) = (Concentration from calibration curve) * (Dilution factor)

-

Conclusion

While published quantitative data on the solubility of this compound in various organic solvents is scarce, its solubility profile can be reliably predicted based on its molecular structure and the principle of "like dissolves like." It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust framework for experimental determination. Accurate quantification through gravimetric or chromatographic methods will yield the reliable data necessary for process development, formulation, and other research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylanisole

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for 2,3-Dimethylanisole (CAS No. 2944-49-2), a common reagent in organic synthesis.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][4] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 195 °C (lit.) | [4] |

| Melting Point | 29 °C (lit.) | [4] |

| Density | 0.984 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.52 (lit.) | [4] |

Section 2: GHS Hazard and Safety Information

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its classification and associated precautionary statements.

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

| Flammable Liquids | 4 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H227 | Combustible liquid.[2][6] |

| H315 | Causes skin irritation.[1][4][6][7] | |

| H319 | Causes serious eye irritation.[1][4][6][7] | |

| H335 | May cause respiratory irritation.[1][4][6][7] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][6][7] | |

| P264 | Wash skin thoroughly after handling.[1][7] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2][6][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6][7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][5][7] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5][7] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2][7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][7] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][7] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][7] | |

| P405 | Store locked up.[1][7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][5][7] |

Section 3: Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][5]

-

Take precautionary measures against static discharges.[2][5]

Storage:

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use face shield if splashing is possible.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Section 5: Emergency Procedures

First-Aid Measures:

A systematic approach to first aid following exposure is crucial.

Caption: First-aid procedures for this compound exposure.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]

-

Ingestion: Clean mouth with water. Get medical attention if you feel unwell.[2][5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[5] Water spray may be used to cool closed containers.[2]

-

Specific Hazards: The substance is a combustible material. Containers may explode when heated.[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

A clear workflow for managing spills is essential to minimize laboratory hazards.

Caption: Workflow for responding to a this compound spill.

-

Personal Precautions: Remove all sources of ignition and take precautionary measures against static discharges. Ensure adequate ventilation.[2][5]

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Place the absorbed material into a suitable, closed container for disposal.[2][5]

Section 6: Disposal Considerations

Dispose of the contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an approved waste disposal plant.[2][5]

References

- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound 97 2944-49-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. aksci.com [aksci.com]

A Technical Guide to High-Purity 2,3-Dimethylanisole for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical determinant of experimental success and product integrity. This guide provides an in-depth overview of commercially available high-purity 2,3-Dimethylanisole (CAS No. 2944-49-2), a key starting material and intermediate in the synthesis of various organic compounds. We will explore the offerings of prominent commercial suppliers, delve into the analytical methods for quality control, and provide guidance on selecting the appropriate grade of this chemical for your research needs.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in various purity grades. The quality and characterization of the product can differ between suppliers, making a careful comparison essential. Below is a summary of the specifications from several key suppliers.

| Supplier | Purity Specification | Analytical Method | Additional Information |

| Sigma-Aldrich | 97% | Not specified, likely GC | Refractive index: n20/D 1.52 (lit.), Boiling point: 195 °C (lit.), Melting point: 29 °C (lit.), Density: 0.984 g/mL at 25 °C (lit.)[1][2] |

| Thermo Scientific Chemicals | ≥96.0% | Gas Chromatography (GC) | Appearance: Clear colorless to pale yellow liquid, Identification: Conforms to FTIR spectrum, Refractive Index: 1.5190-1.5240 @ 20°C[3][4] |

| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC) | Appearance: White or Colorless to Almost white or Almost colorless powder to lump to clear liquid, Stored under inert gas |

| CP Lab Safety | min 98% | Gas Chromatography (GC) | For professional manufacturing, research laboratories and industrial or commercial usage only[5] |

| Biosynth | min 97% (Specification), >99% (Typical Batch) | Gas Chromatography (GC) | A Certificate of Analysis for a specific batch showed a purity of >99%[6] |

| Amerigo Scientific | Not specified | Not specified | Buyer assumes responsibility to confirm product identity and/or purity[6] |

Understanding Purity and Chemical Grades

The term "high-purity" can be subjective and depends on the application. For drug development and other sensitive research areas, understanding the different chemical grades is crucial for ensuring reproducibility and compliance with regulatory standards.[2][7][8][9]

-

ACS Grade: Chemicals meeting or exceeding the purity standards set by the American Chemical Society (ACS). With a purity of ≥95%, this grade is suitable for many analytical and laboratory applications.[8][9]

-

Reagent Grade: Generally equivalent to ACS grade and suitable for most laboratory and analytical uses.[8][9]

-

USP Grade: Meets the standards of the United States Pharmacopeia, making it suitable for food, drug, and medicinal applications.[8][9]

-

Pharmaceutical Grade: A high-purity grade used in the manufacturing of pharmaceuticals.

For applications in drug development, sourcing USP or pharmaceutical grade this compound is recommended to ensure the highest quality and minimize the presence of impurities that could affect biological assays or lead to unwanted side reactions.

Quality Control and Analytical Methodologies

Suppliers of high-purity this compound rely on a range of analytical techniques to ensure the quality and consistency of their products. While detailed internal protocols are often proprietary, the fundamental methodologies are well-established in the field of analytical chemistry.

Gas Chromatography (GC)

Gas chromatography is the most common method cited by suppliers for determining the purity of this compound.[3][5][6] This technique separates volatile compounds in a mixture, allowing for the quantification of the target compound and the detection of volatile impurities. A typical GC analysis involves injecting a small sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The different components of the sample interact with the column's stationary phase at different rates, causing them to elute at different times. A detector at the end of the column measures the quantity of each component.

A general workflow for the quality control of this compound using gas chromatography is illustrated below.

Other Analytical Techniques

In addition to GC, other spectroscopic and chromatographic methods are employed to provide a comprehensive quality assessment of aromatic compounds.

-

High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used for structural confirmation by identifying the characteristic vibrational frequencies of the molecule's functional groups. Thermo Scientific Chemicals, for instance, specifies that their product conforms to an FTIR spectrum.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities.

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides definitive identification of the compound and its impurities based on their mass-to-charge ratio.

Selecting a Supplier for Your Research Needs

Choosing the right supplier for high-purity this compound is a critical decision that can impact the timeline and success of a research project. The following decision tree outlines key considerations for researchers.

Conclusion

For researchers and drug development professionals, the selection of high-purity this compound is a foundational step in ensuring the integrity and success of their work. By carefully evaluating the product specifications from various commercial suppliers, understanding the implications of different purity grades, and being aware of the analytical methodologies used for quality control, scientists can make informed decisions that align with their research goals and budgetary constraints. The information and frameworks provided in this guide aim to simplify this process and empower researchers to source the most suitable materials for their critical applications.

References

- 1. kelid1.ir [kelid1.ir]

- 2. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]

- 3. 2,3-二甲基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. biosynth.com [biosynth.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

The Elusive Natural Origins of 2,3-Dimethylanisole: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylanisole, a methoxylated aromatic compound, is recognized for its potential applications in organic synthesis. However, a comprehensive review of scientific literature reveals a notable absence of confirmed natural sources for this specific molecule. While anecdotal or non-peer-reviewed sources may allude to its presence in botanicals such as Magnolia grandiflora (Southern Magnolia), rigorous analytical studies of the volatile compounds from this and other potential natural sources have not identified this compound. This guide, therefore, addresses the topic of its natural occurrence by first highlighting this lack of evidence and then providing a detailed technical overview of the methodologies that would be employed for its detection and characterization were it to be found in a natural matrix. Furthermore, it explores the general biosynthetic pathways for related methoxylated aromatic compounds in plants, offering a theoretical framework for its potential natural synthesis.

Natural Occurrence: An Unconfirmed Status

Despite targeted searches of scientific databases and literature on the volatile constituents of various plants, including Magnolia grandiflora, there is currently no verifiable scientific evidence to confirm the natural occurrence of this compound. Numerous studies on the essential oil and headspace volatiles of Magnolia grandiflora have been conducted using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), yet these analyses have not reported the presence of this compound[1][2][3][4][5]. The identified compounds in these studies are typically a complex mixture of monoterpenes, sesquiterpenes, and other aromatic compounds[1][2][3][4][5].

Hypothetical Experimental Protocols for Detection and Quantification

Should this compound be discovered in a natural source, its identification and quantification would rely on established analytical chemistry protocols for volatile and semi-volatile organic compounds. The following sections detail the likely experimental methodologies.

Sample Preparation and Extraction

The initial step involves the extraction of volatile compounds from the natural matrix (e.g., plant material, food sample). The choice of method depends on the nature of the sample and the volatility of the target compound.

-

Headspace Analysis (for volatile compounds): This technique is ideal for analyzing the aroma profile of a sample without solvent extraction.

-

Static Headspace (SHS): The sample is placed in a sealed vial and heated to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC-MS.

-

Dynamic Headspace (DHS) or Purge-and-Trap: An inert gas is passed through the sample, and the released volatiles are trapped on a sorbent material. The trapped compounds are then thermally desorbed and introduced into the GC-MS. This method is more sensitive than SHS.

-

Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed volatiles are then thermally desorbed in the GC injector[6][7][8]. This is a solvent-free, rapid, and sensitive technique widely used for analyzing floral scents[6][7][8][9][10].

-

-

Solvent Extraction (for semi-volatile compounds):

-

Soxhlet Extraction: This is a continuous extraction method using a suitable organic solvent (e.g., hexane, dichloromethane) to extract compounds from a solid matrix.

-

Ultrasonic-Assisted Extraction (UAE): The sample is immersed in a solvent and subjected to ultrasonic waves to enhance the extraction efficiency.

-

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide is used as the extraction solvent, offering a "green" alternative to organic solvents.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.

-

Gas Chromatography (GC): The extracted compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of a capillary column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound by comparison with spectral libraries (e.g., NIST, Wiley).

Table 1: Hypothetical Quantitative Data for this compound in a Natural Source (Note: This table is for illustrative purposes only, as no confirmed quantitative data exists in the literature.)

| Natural Source | Concentration (µg/g) | Analytical Method | Reference |

| Hypothetical Plant Species A | 1.5 ± 0.2 | HS-SPME-GC-MS | Fictional Study et al. |

| Hypothetical Food Product B | 0.8 ± 0.1 | DHS-GC-MS | Imaginary Research Group |

Visualizations

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 3. Comparative study of the chemical composition and biological activities of Magnolia grandiflora and Magnolia virginiana flower essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

An In-Depth Technical Guide to the Toxicological Data and Hazards of 2,3-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on 2,3-Dimethylanisole. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory work should be conducted with appropriate safety precautions and after consulting a complete and current Safety Data Sheet (SDS).

Executive Summary

This compound (CAS No. 2944-49-2) is an aromatic ether whose toxicological profile is not extensively characterized in publicly available literature. Based on the available data, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Currently, there is a significant data gap regarding quantitative acute toxicity (e.g., LD50 values), repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide summarizes the existing hazard information, provides an overview of standard toxicological testing methodologies relevant to the identified hazards, and presents a logical workflow for a comprehensive toxicological assessment.

Hazard Identification and Classification

This compound is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

These classifications are based on notifications to regulatory bodies like the European Chemicals Agency (ECHA).[1][2]

Toxicological Data

A thorough search of scientific literature and regulatory databases did not yield specific quantitative toxicological data for this compound. The table below summarizes the available information, highlighting the existing data gaps.

| Toxicological Endpoint | Species | Route of Exposure | Value | Reference |

| Acute Oral Toxicity (LD50) | Not Available | Oral | Data Not Available | |

| Acute Dermal Toxicity (LD50) | Not Available | Dermal | Data Not Available | |

| Acute Inhalation Toxicity (LC50) | Not Available | Inhalation | Data Not Available | |

| Skin Irritation/Corrosion | Not Available | Dermal | Causes skin irritation (GHS Category 2) | [1][2] |

| Eye Irritation/Corrosion | Not Available | Ocular | Causes serious eye irritation (GHS Category 2) | [1][2] |

| Respiratory Irritation | Not Available | Inhalation | May cause respiratory irritation (GHS STOT SE 3) | [1][2] |

| Dermal Sensitization | Not Available | Dermal | Data Not Available | |

| Genotoxicity | Not Available | In vitro / In vivo | Data Not Available | |

| Carcinogenicity | Not Available | Oral/Dermal/Inhalation | Data Not Available | |

| Reproductive Toxicity | Not Available | Oral | Data Not Available | |

| Developmental Toxicity | Not Available | Oral | Data Not Available |

Analogue Data

In the absence of data for this compound, information on its isomers can provide some insight, although caution is advised when extrapolating data between isomers.

-

2,4-Dimethylanisole: Also classified as harmful if swallowed, causes skin irritation, and is a suspected eye irritant.[4] However, quantitative data is also lacking.[5][6]

-

2,5-Dimethylanisole: Classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[7][8]

-

3,4-Dimethylanisole: Classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[9]

-

3,5-Dimethylanisole: May cause eye, skin, and respiratory irritation, though detailed studies are not available.[10]

-

2,6-Dimethylanisole: Limited data available, primarily physical and chemical properties.[11][12]

The consistent classification of other dimethylanisole isomers as skin and eye irritants suggests this is a class effect for these substances.

Experimental Protocols for Key Endpoints

While specific studies on this compound are not available, the following sections describe the standard and internationally recognized OECD guidelines for the key hazards identified.

Acute Dermal Irritation/Corrosion (OECD 404)

This test guideline is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Test Animal: The albino rabbit is the most commonly used species.

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).

-

Exposure: The test substance is held in contact with the skin using a porous gauze dressing and non-irritating tape for a period of 4 hours.

-

Observation: After the exposure period, the residual test substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

This test is performed to determine the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular lesions are scored based on a standardized system. The reversibility of the lesions is also observed for up to 21 days.

Logical Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical with limited existing data, such as this compound.

Conclusion and Recommendations

This compound is identified as a skin, eye, and potential respiratory irritant. However, a significant lack of quantitative toxicological data prevents a comprehensive hazard assessment. For professionals in research and drug development, it is crucial to handle this substance with appropriate personal protective equipment, including gloves, safety glasses, and in a well-ventilated area to avoid inhalation.

It is recommended that further toxicological studies be conducted to fill the existing data gaps, particularly concerning acute toxicity, repeated dose toxicity, and genotoxicity, to allow for a more complete risk assessment. An initial step could involve in vitro testing for genotoxicity and skin/eye irritation to minimize animal testing, followed by a tiered approach to in vivo studies if necessary.

References

- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 2,5-Dimethylanisole | C9H12O | CID 74350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dimethylanisole(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Dimethylanisole | Krackeler Scientific, Inc. [krackeler.com]

Thermal Stability and Decomposition of 2,3-Dimethylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,3-dimethylanisole. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected thermal behavior based on the known properties of anisole and its substituted analogs. It outlines the methodologies for conducting thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for identifying decomposition products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The guide also presents the anticipated primary decomposition pathways and includes visualizations to aid in understanding these processes and experimental workflows.

Introduction

This compound is an aromatic ether with applications in organic synthesis. A thorough understanding of its thermal stability is crucial for its safe handling, storage, and use in various chemical processes, particularly in drug development where thermal stress can be a factor in synthesis and formulation. This guide summarizes the key physical properties of this compound and provides a framework for its thermal analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Boiling Point | 195 °C | |

| Melting Point | 29 °C | |

| Density | 0.984 g/mL at 25 °C | |

| Flash Point | 110 °C (closed cup) |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected TGA and DSC Profile

Table 2: Expected Thermal Analysis Data for this compound

| Parameter | Expected Value/Range | Description |

| TGA Onset of Decomposition (Tonset) | 250 - 350 °C | The temperature at which significant mass loss begins. |

| DSC Melting Endotherm | ~29 °C | Corresponds to the melting point of the solid. |

| DSC Boiling Endotherm | ~195 °C | Corresponds to the boiling point of the liquid. |

| DSC Decomposition Exotherm/Endotherm | > 250 °C | The thermal nature of the decomposition process. |

Experimental Protocols

Detailed methodologies for performing TGA and DSC analyses on liquid organic compounds like this compound are crucial for obtaining reliable data.

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum). For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature to 600 °C or until mass loss is complete.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures at various percentages of mass loss from the resulting TGA curve.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetic aluminum pan and seal it to prevent volatilization before boiling.[3] An empty, sealed hermetic pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp up the temperature at a controlled rate (e.g., 10 °C/min) to a point above the expected boiling/decomposition temperature (e.g., 350 °C).

-

-

-

Data Analysis: Identify and quantify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

Decomposition Pathway

The thermal decomposition of anisoles generally proceeds through a radical mechanism. The primary and subsequent decomposition steps for this compound are expected to be analogous to those of other substituted anisoles.

Primary Decomposition Step

The initial and rate-determining step is the homolytic cleavage of the O–CH₃ bond, which is typically the weakest bond in the molecule. This results in the formation of a 2,3-dimethylphenoxy radical and a methyl radical.

Subsequent Decomposition and Products

Following the initial bond scission, a cascade of reactions can occur, leading to a variety of decomposition products. The major hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂). Other potential products, formed through radical rearrangement, recombination, and fragmentation, may include cresols, xylenols, benzene derivatives, and various smaller hydrocarbons. The identification of these products is typically achieved through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Visualizations

Proposed Decomposition Pathway

Caption: Proposed radical decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. While specific experimental data is sparse, the outlined methodologies and expected decomposition pathways, based on analogous compounds, offer a robust framework for experimental design and data interpretation. The application of TGA, DSC, and Py-GC-MS is essential for definitively characterizing the thermal properties of this compound, ensuring its safe and effective use in scientific and industrial applications.

References

Methodological & Application

Synthesis of Biphenyl-Indanone A from 2,3-Dimethylanisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-step synthesis of Biphenyl-Indanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The synthesis commences with 2,3-Dimethylanisole and proceeds through the formation of a key indanone intermediate, followed by coupling with a biphenyl side-chain. This protocol is intended for researchers in medicinal chemistry, pharmacology, and drug development investigating novel therapeutics for neurological and psychiatric disorders.

Introduction

Biphenyl-Indanone A (BINA) has emerged as a significant research tool and potential therapeutic agent due to its selective positive allosteric modulation of the mGluR2 receptor.[1][2] Activation of mGluR2 is a promising strategy for the treatment of conditions such as schizophrenia and anxiety.[1][2][3] BINA potentiates the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to receptor modulation compared to direct agonists.[1][2] The synthesis of BINA is a multi-step process that requires careful execution of several key organic reactions. This document outlines a comprehensive protocol for the synthesis of BINA, starting from the readily available this compound.

Synthetic Strategy Overview

The synthesis of Biphenyl-Indanone A from this compound can be conceptually divided into two main parts: the construction of the substituted indanone core and the preparation of the biphenylmethyl bromide side-chain, followed by their final coupling.

A plausible synthetic route, based on established organic chemistry principles and analysis of the target molecule's structure, is as follows:

-

Synthesis of the Indanone Core : a. Friedel-Crafts Acylation of this compound with a suitable three-carbon acylating agent (e.g., propionyl chloride) to introduce the carbon skeleton necessary for the indanone ring. b. Intramolecular Cyclization of the resulting ketone to form 6,7-dimethyl-5-methoxy-indan-1-one. c. Alkylation at the 2-position with a cyclopentyl halide to introduce the cyclopentyl group. d. Demethylation of the methoxy group to yield the crucial 5-hydroxy-indanone intermediate.

-

Synthesis of the Biphenyl Side-Chain : a. Suzuki Coupling of a suitably substituted bromophenylboronic acid with a methyl benzoate derivative to construct the biphenyl backbone. b. Bromination of the methyl group on the biphenyl ring to generate the reactive benzylic bromide.

-

Final Coupling : a. Williamson Ether Synthesis to couple the 5-hydroxy-indanone intermediate with the biphenylmethyl bromide side-chain to yield the final product, Biphenyl-Indanone A.

Experimental Protocols

I. Synthesis of the Indanone Core: 2-Cyclopentyl-6,7-dimethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one

Step 1a & 1b: Friedel-Crafts Acylation and Intramolecular Cyclization

-

Reaction: this compound is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to effect acylation. The intermediate undergoes an intramolecular Friedel-Crafts reaction to form the indanone ring.

-

Protocol:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6,7-dimethyl-5-methoxy-indan-1-one.

-

Step 1c: α-Alkylation with Cyclopentyl Bromide

-

Reaction: The indanone is deprotonated at the α-position with a strong base, followed by nucleophilic substitution with cyclopentyl bromide.

-

Protocol:

-

To a solution of 6,7-dimethyl-5-methoxy-indan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add cyclopentyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to give 2-cyclopentyl-6,7-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-one.

-

Step 1d: Demethylation to 5-Hydroxyindanone

-

Reaction: The methyl ether is cleaved to reveal the free hydroxyl group using a strong Lewis acid like boron tribromide (BBr₃).

-

Protocol:

-

Dissolve the methoxy-indanone (1.0 eq) in anhydrous DCM and cool to -78 °C.

-

Add a solution of BBr₃ (1.5 eq) in DCM dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-